5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione
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Overview
Description
5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione is an organic compound with the molecular formula C14H16N2O3 This compound is known for its unique structure, which includes a diethylamino group attached to a benzylidene moiety, and a dioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione typically involves the condensation of 4-diethylaminobenzaldehyde with a suitable dioxane derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzylidene linkage. Common solvents used in this synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is generally maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts, such as Lewis acids or bases, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzylidene compounds.
Scientific Research Applications
5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzylidene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylaminobenzylidene)rhodanine: A compound with a similar benzylidene structure but different functional groups.
4-Thiazolidinone derivatives: Compounds with a thiazolidinone ring system and various substituents.
Uniqueness
5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione is unique due to its specific combination of a diethylamino group and a dioxane ring system. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Biological Activity
5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention in recent years for its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C15H17N O4
- Molecular Weight: 275.30 g/mol
The structural configuration includes a diethylamino group attached to a benzylidene moiety linked to a dioxane ring. The presence of this functional group is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound’s potential as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HepG-2 (liver cancer) | 22.5 ± 0.3 |
HCT-116 (colon cancer) | 15.4 ± 0.5 |
MCF-7 (breast cancer) | Not reported |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase through the upregulation of p21 expression, a cyclin-dependent kinase inhibitor . Furthermore, molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer proliferation pathways.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 mg/L |
Escherichia coli | 2 mg/L |
Salmonella gallinarum | 0.125 mg/L |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Antioxidant Activity
In addition to its anticancer and antibacterial effects, this compound has shown promising antioxidant activity. Studies indicate that it can protect DNA from oxidative damage induced by free radicals. The antioxidant capacity is believed to stem from its ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
- Crystal Structure Analysis : A detailed crystallographic study revealed that the compound forms inversion dimers through weak C—H⋯O interactions and van der Waals forces due to the absence of strong hydrogen bonding . This structural insight is essential for understanding its reactivity and interaction with biological targets.
- In Vivo Studies : While most studies focus on in vitro evaluations, there is a growing interest in exploring the in vivo efficacy of this compound using animal models to assess its therapeutic potential further.
- Synthesis and Derivatives : The synthesis of this compound involves the reaction of Meldrum's acid with 4-diethylaminobenzaldehyde under specific conditions (heating in water at controlled temperatures), which has implications for developing related compounds with enhanced biological activity .
Properties
CAS No. |
68871-12-5 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H21NO4/c1-5-18(6-2)13-9-7-12(8-10-13)11-14-15(19)21-17(3,4)22-16(14)20/h7-11H,5-6H2,1-4H3 |
InChI Key |
MWDVDNKGIMGHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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